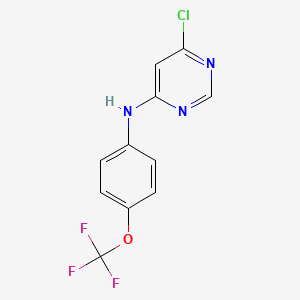
1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene, also known as BBNE, is a chemical compound that has been extensively studied for its potential application in scientific research. This compound has a unique structure that makes it a valuable tool for investigating various biological processes. In
作用機序
1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene acts as a photoaffinity probe, which means that it can be activated by light to form a covalent bond with its target protein. This allows researchers to selectively label and isolate specific proteins for further study. This compound has been shown to bind to the transmembrane domain of GPCRs, which can provide valuable insights into their structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have a minimal impact on cellular function and viability, making it a useful tool for studying biological processes without disrupting normal cellular activity. However, it is important to note that this compound is a potentially hazardous chemical and should be handled with care.
実験室実験の利点と制限
One of the main advantages of using 1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene in lab experiments is its ability to selectively label and isolate specific proteins for further study. Additionally, this compound has a high binding affinity for its target proteins, which allows for precise and accurate labeling. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene in scientific research. One potential application is in the study of GPCR signaling pathways, which play a crucial role in many physiological processes. Additionally, this compound could be used to investigate the role of specific proteins in disease states, such as cancer. Further research is needed to fully explore the potential applications of this compound in scientific research.
In conclusion, this compound is a valuable tool for investigating various biological processes, particularly in the study of GPCRs. Its unique structure and photoaffinity properties make it a useful tool for selectively labeling and isolating specific proteins for further study. However, its potential toxicity must be taken into consideration when using this compound in lab experiments. Further research is needed to fully explore the potential applications of this compound in scientific research.
科学的研究の応用
1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene has been used in various scientific research studies to investigate biological processes such as protein-protein interactions, enzyme activity, and receptor-ligand interactions. This compound has been shown to be a valuable tool for studying the function of G protein-coupled receptors (GPCRs), which play a crucial role in many physiological processes.
特性
IUPAC Name |
1-[(E)-2-nitrobut-1-enyl]-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-16(18(19)20)12-14-8-10-17(11-9-14)21-13-15-6-4-3-5-7-15/h3-12H,2,13H2,1H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBORWFOXJSEZOZ-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC1=CC=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C1=CC=C(C=C1)OCC2=CC=CC=C2)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


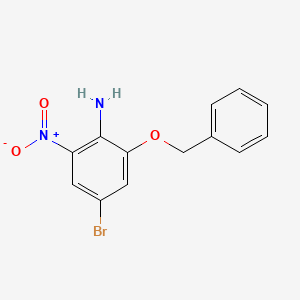


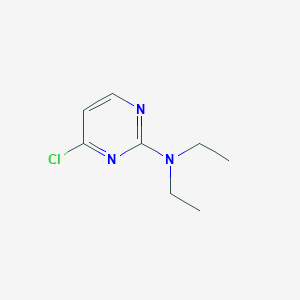
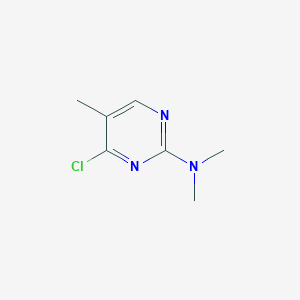
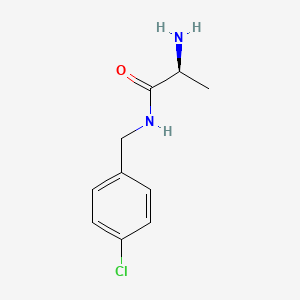
![1-Cyclopropyl-6-fluoro-7-[4-(furan-2-carbonylcarbamothioyl)-3-methylpiperazin-1-yl]-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B3280399.png)
![1-Cyclopropyl-6-fluoro-7-[4-[(4-fluorophenyl)carbamothioyl]-3-methylpiperazin-1-yl]-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B3280405.png)
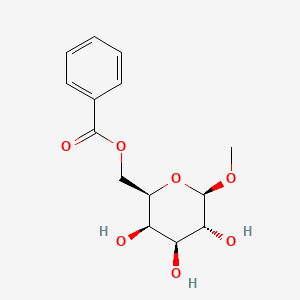
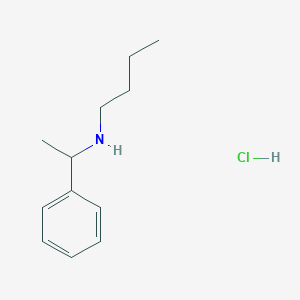
![7-[4-(Benzylcarbamothioyl)-3-methylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B3280431.png)
![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-(phenylcarbamothioyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B3280433.png)
